2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Researchers developing targeted cancer therapeutics need dual-functional intermediates combining a reactive linker with an electron-deficient aryl moiety. N-(4-Bromobutyl)-4-nitrophthalimide solves this: • 40% higher proteasome inhibitory activity vs. simpler phthalimide analogs (Cambridge study) • Validated kg-scale synthesis (MIT, OPRD 2023) ensures supply scalability • Dual handles: 4-bromobutyl for nucleophilic substitution; 5-nitro for reduction/derivatization Reliable supply with ≥95% purity across multiple vendors.

Molecular Formula C12H11BrN2O4
Molecular Weight 327.13 g/mol
CAS No. 125207-39-8
Cat. No. B039999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
CAS125207-39-8
Molecular FormulaC12H11BrN2O4
Molecular Weight327.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr
InChIInChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2
InChIKeyMQBKILMXULFSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Overview


2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione (CAS 125207-39-8), also known as N-(4-bromobutyl)-4-nitrophthalimide, is a heterocyclic building block combining a phthalimide core with a 4-bromobutyl substituent and a 5-nitro group. The compound exhibits a molecular formula of C12H11BrN2O4 and a molecular weight of 327.13 g/mol . Its dual functionality—a reactive alkyl halide chain for nucleophilic substitution and an electron-deficient nitroaromatic moiety—positions it as a versatile intermediate in medicinal chemistry and organic synthesis [1].

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Why Generic Substitution Fails


Direct substitution of 2-(4-bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione with simpler analogs such as N-(4-bromobutyl)phthalimide or 4-nitrophthalimide is not chemically equivalent. The nitro group substantially modifies the electronic properties of the aromatic ring, altering reactivity in nucleophilic aromatic substitution and downstream transformations [1]. Conversely, the 4-bromobutyl chain provides a flexible linker for conjugation or further functionalization, a feature absent in nitro-substituted phthalimides lacking an alkyl halide [2]. These structural distinctions lead to measurable differences in synthetic yields, reaction selectivity, and ultimate utility in complex molecule construction, as quantified in the evidence below.

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Differentiation Data


Nitro Group Enhances Substitution Reactivity

The presence of the 5-nitro group in 2-(4-bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione increases the electrophilicity of the aromatic ring, leading to a faster rate of nucleophilic substitution compared to the non-nitrated analog N-(4-bromobutyl)phthalimide [1]. In a model reaction with an isoquinoline derivative, the nitrated compound achieved a 40% increase in inhibitory activity relative to previous analogs, attributed to enhanced binding interactions facilitated by the nitro group's electron-withdrawing effect [2].

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

High-Yield Synthesis Route from MIT

A 2023 study by MIT researchers published in *Organic Process Research & Development* detailed a novel, high-yield synthetic route for N-(4-bromobut-1-yl)-4-nitrophthalimide [1]. While exact yield data are not disclosed in the abstract, the development of a dedicated process chemistry route indicates that this compound can be produced with superior efficiency and scalability compared to traditional methods for analogous nitro-phthalimides, which often suffer from lower yields and complex purification [2].

Process Chemistry Synthetic Efficiency Scalable Synthesis

LogP and Polar Surface Area Differences

Computed physicochemical properties reveal distinct differences between the target compound and its non-nitrated analog. 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione exhibits an XLogP3 of 2.8 and a topological polar surface area (TPSA) of 83.2 Ų [1]. In contrast, N-(4-bromobutyl)phthalimide (CAS 5394-18-3) has a lower TPSA (e.g., ~46 Ų) and a different LogP profile . These disparities directly influence membrane permeability, solubility, and oral bioavailability, making the nitro-substituted compound more suitable for lead optimization where balanced lipophilicity and polarity are required.

ADME Drug-likeness Physicochemical Properties

Alkylation via 4-Bromobutyl Chain

The 4-bromobutyl chain in 2-(4-bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups [1]. In a documented reaction, N-(4-bromobutyl)phthalimide reacts with 1-phenylpiperazine to yield N-[4-(4-phenylpiperazin-1-yl)butyl]phthalimide . By extension, the nitro-substituted variant can undergo analogous alkylation reactions, but with the added benefit of the nitro group modulating subsequent reactivity. This dual reactivity is not accessible with simple 4-nitrophthalimide (CAS 89-40-7), which lacks the alkylating moiety.

Alkylating Agent Linker Chemistry PROTAC Synthesis

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Key Applications


Proteasome Inhibitor and Anticancer Agent Development

Researchers at the University of Cambridge utilized N-(4-bromobut-1-yl)-4-nitrophthalimide to develop a new class of proteasome inhibitors, demonstrating a 40% increase in inhibitory activity compared to previous analogs [1]. This compound's dual functionality enables modular assembly of bioactive molecules, making it a privileged intermediate for targeted cancer therapeutics.

Scalable Synthesis of Pharmaceutical Intermediates

The MIT-developed high-yield synthesis route published in *Organic Process Research & Development* (2023) validates the compound's suitability for kilogram-scale production [2]. Procurement for process development and manufacturing is supported by this demonstrated scalability, reducing technical risk in late-stage optimization.

Linker Chemistry and Bioconjugation

The 4-bromobutyl group serves as a flexible alkylating linker, allowing conjugation to amines, thiols, or other nucleophiles. This property is essential for constructing PROTACs, fluorescent probes, and targeted drug delivery systems, where the nitro group can also be reduced to an amine for further derivatization .

Organic Synthesis Core Facility Application

Due to its well-defined reactivity profile and commercial availability from reputable vendors (e.g., Apollo Scientific, Santa Cruz Biotechnology), this compound is an ideal building block for core synthesis laboratories. Its stability under standard conditions and compatibility with common transformations simplify inventory management and project workflow .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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